REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH:5]1[CH2:10][CH2:11][CH2:12][CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].[ClH:20]>C(C(C)=O)C(C)C>[ClH:20].[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH:5]1[CH2:10][CH2:11][CH2:12][CH:13]([CH2:14][CH2:15][CH3:16])[CH2:17][CH2:18][CH3:19] |f:3.4|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
OCCN1C(COCC1)CCCC(CCC)CCC
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
until dry at 60° C
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved again in 21 ml of methyl iso-butyl ketone the solution
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered
|
Type
|
WASH
|
Details
|
washed with 20 ml of cold methyl iso-butyl ketone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCCN1C(COCC1)CCCC(CCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |